molecular formula C22H17BrN4O2S B2456939 2-[(3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide CAS No. 902910-63-8

2-[(3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide

Cat. No. B2456939
CAS RN: 902910-63-8
M. Wt: 481.37
InChI Key: XRMRNAMPFABXKD-UHFFFAOYSA-N
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Description

The compound contains a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system that has been found in many bioactive compounds . This core is substituted with a benzyl group, a thioacetamide group, and a 4-bromophenyl group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar pyrido[2,3-d]pyrimidine derivatives have been synthesized by condensation reactions involving aminopyrimidines and carboxylic anhydrides or acid chlorides .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Pyrido[2,3-d]pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Future Directions

Future research could focus on exploring the biological activity of this compound and its potential applications in medicine. Additionally, studies could also investigate the synthesis of new derivatives and their properties .

properties

IUPAC Name

2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O2S/c23-16-8-10-17(11-9-16)25-19(28)14-30-22-26-20-18(7-4-12-24-20)21(29)27(22)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMRNAMPFABXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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